molecular formula C16H19N3O2S B2572990 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1798487-09-8

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Cat. No.: B2572990
CAS No.: 1798487-09-8
M. Wt: 317.41
InChI Key: DIMGQNJDWMSSTG-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a tetrahydroquinoline moiety, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Coupling Reaction: The final step involves coupling the thiazole and tetrahydroquinoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3,4-dihydroxyphenyl)acetamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2,3-dihydro-1H-indol-5-yloxy)acetamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide stands out due to its combination of a thiazole ring and a tetrahydroquinoline moiety, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-11(2)22-16(18-10)19-15(20)9-21-14-7-8-17-13-6-4-3-5-12(13)14/h7-8H,3-6,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGQNJDWMSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=C3CCCCC3=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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